3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide: GW4064 , is a chemical compound with the following properties:
Chemical Formula: C28H22Cl3NO4
Molecular Weight: 542.838 g/mol
CAS Registry Number: 278779-30-9
GW4064 is a member of the oxazole class of compounds and has attracted scientific interest due to its potential applications. Let’s explore further!
Preparation Methods
GW4064 can be synthesized through several steps:
Starting Material: Begin with
Synthetic Route:
Industrial Production: GW4064 is produced on a larger scale using optimized conditions.
Chemical Reactions Analysis
GW4064 undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like reducing agents, oxidizing agents, and nucleophiles are used.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
GW4064 finds applications in:
Chemistry: As a tool compound for studying nuclear receptors, particularly the farnesoid X receptor (FXR).
Biology: Investigating FXR-mediated gene regulation and bile acid homeostasis.
Medicine: Potential therapeutic applications related to metabolic disorders, liver diseases, and cancer.
Industry: Its use in drug discovery and development.
Mechanism of Action
GW4064 activates FXR by binding to its ligand-binding domain. This activation affects gene expression, leading to changes in bile acid metabolism, lipid homeostasis, and inflammation.
Comparison with Similar Compounds
GW4064 stands out due to its specific interaction with FXR. Similar compounds include other FXR agonists and structurally related molecules.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-15(18(23)22(2)12-7-4-3-5-8-12)17(21-24-11)16-13(19)9-6-10-14(16)20/h3-10H,1-2H3 |
InChI Key |
NYFSGSRPGQUVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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